1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride is a useful research compound. Its molecular formula is C19H31ClN2O and its molecular weight is 338.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
A study describes the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, showcasing a practical asymmetric synthesis approach for creating chiral pyrrolidine derivatives with high yields and excellent enantiomeric excess. This method highlights the compound's utility in generating chiral building blocks for pharmaceuticals (Chung et al., 2005).
Inhibition of Blood Platelet Aggregation
Research on structurally related ethanones and ethanols, including pyrrolidine derivatives, has explored their potential as inhibitors of blood platelet aggregation, indicating a direction for the development of new therapeutic agents targeting cardiovascular diseases (Grisar et al., 1976).
Pyrolysis and Psychoactive Substance Analysis
A study on the pyrolysis products of a new psychoactive substance structurally related to the compound of interest shows the formation of various pyrolysis products, highlighting the importance of understanding thermal degradation pathways for safety and regulatory purposes (Texter et al., 2018).
Advanced Organic Synthesis
Efficient synthetic routes to complex structures, such as the key intermediate in licofelone synthesis, demonstrate the compound's role in facilitating the development of new anti-inflammatory drugs, showcasing the advanced organic synthesis capabilities enabled by pyrrolidine derivatives (Rádl et al., 2009).
Supramolecular Chemistry
Research on supramolecular structures constructed by related compounds provides insight into the molecular-electronic structure and hydrogen bonding patterns, which are crucial for designing molecules with specific properties and functions, such as nucleic acid analogs or molecular recognition systems (Cheng et al., 2011).
Properties
IUPAC Name |
1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O.ClH/c1-13-6-14(2)8-15(7-13)9-18(22)21-11-16(17(20)12-21)10-19(3,4)5;/h6-8,16-17H,9-12,20H2,1-5H3;1H/t16-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAQFHDNJXNRO-GBNZRNLASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)N2CC(C(C2)N)CC(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)CC(=O)N2C[C@H]([C@@H](C2)N)CC(C)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.